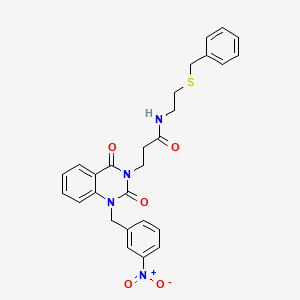

N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Description

N-(2-(Benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a quinazolinone-derived compound featuring a propanamide linker and multiple functional groups. Its structure includes:

- A 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core, a heterocyclic scaffold known for bioactivity in medicinal chemistry .

- A 3-nitrobenzyl substituent at the quinazolinone N-1 position, introducing electron-withdrawing effects that may modulate reactivity or target binding .

- A benzylthioethyl side chain connected via an amide bond, which could enhance lipophilicity or serve as a directing group in synthesis .

Properties

Molecular Formula |

C27H26N4O5S |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

N-(2-benzylsulfanylethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |

InChI |

InChI=1S/C27H26N4O5S/c32-25(28-14-16-37-19-20-7-2-1-3-8-20)13-15-29-26(33)23-11-4-5-12-24(23)30(27(29)34)18-21-9-6-10-22(17-21)31(35)36/h1-12,17H,13-16,18-19H2,(H,28,32) |

InChI Key |

KKHJLRMMXOOBRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Nitrobenzyl Group: This step involves the nitration of benzyl derivatives followed by coupling with the quinazolinone core.

Attachment of the Benzylthioethyl Group: This step involves the reaction of benzylthiol with an appropriate alkylating agent to introduce the benzylthioethyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrobenzyl group can undergo oxidation to form various oxidized products.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The benzylthioethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the nitrobenzyl group.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrobenzyl group could be involved in redox reactions, while the quinazolinone core could interact with various biological targets.

Comparison with Similar Compounds

(R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (Compound 24, )

- Structural Features : Replaces the nitrobenzyl and benzylthioethyl groups with a phenyl substituent at C-2 and a dihydroxypropanamide linker.

- Functional Impact : The dihydroxy group may improve solubility but reduce membrane permeability compared to the benzylthioethyl chain .

Propanamide-Linked Compounds

N-(4-Methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide ()

- Structural Features: Substitutes the quinazolinone core with a benzothiazol-3-one ring.

N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-hydroxy-1-oxophthalazin-2(1H)-yl)propanamide ()

- Structural Features: Uses a phthalazin-1-one core instead of quinazolinone and a dihydrobenzodioxin substituent.

- Functional Impact: The phthalazinone moiety may target enzymes like poly(ADP-ribose) polymerase (PARP), contrasting with quinazolinone’s GABA receptor interactions .

Data Table: Structural and Physicochemical Comparison

Research Implications

- Synthetic Flexibility : The target compound’s nitrobenzyl and benzylthioethyl groups offer opportunities for further derivatization, such as catalytic hydrogenation of the nitro group to an amine for enhanced hydrogen bonding .

- Bioactivity Prediction: Quinazolinones with electron-withdrawing groups (e.g., nitro, chloro) often exhibit anticonvulsant activity, as seen in compound 1 () . The target compound’s nitro group may similarly enhance binding to neurological targets.

- Comparative Limitations : Unlike compound 24 (), the target lacks polar hydroxyl groups, which could limit aqueous solubility but improve blood-brain barrier penetration .

Biological Activity

N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinazoline derivatives. For instance, compounds with dioxoquinazoline structures have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that these compounds could inhibit cell growth by inducing apoptosis and disrupting cell cycle progression.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Dioxoquinazoline Derivative | MCF-7 (Breast) | 10 |

| Dioxoquinazoline Derivative | A549 (Lung) | 15 |

| Dioxoquinazoline Derivative | HCT116 (Colon) | 12 |

These findings suggest that this compound may exhibit similar anticancer properties.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity . Compounds with benzylthio groups have been reported to exhibit activity against Gram-positive bacteria and fungi. Preliminary tests indicated moderate to high activity against various microbial strains, which could be attributed to the disruption of bacterial cell wall synthesis.

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | High |

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. Similar compounds have been shown to inhibit topoisomerases and induce oxidative stress in cancer cells.

Case Studies

- Anticancer Efficacy in Vivo : A study conducted on xenograft models demonstrated that administration of a closely related quinazoline derivative significantly reduced tumor size compared to controls. The treatment group exhibited a reduction in Ki-67 proliferation marker expression, indicating decreased cell proliferation.

- Antimicrobial Testing : In a comparative study, the compound was tested against standard antibiotics. Results showed that it had a synergistic effect when combined with ampicillin against resistant strains of Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction conditions ensure high yields?

- The synthesis of quinazolinone derivatives typically involves multi-step pathways. For example, a quinazolinone core can be formed via cyclization of 2-aminobenzenethiol with aldehydes/ketones, followed by oxidation using hydrogen peroxide to introduce dioxo groups . Key steps for this compound may include:

- Thioether formation : Benzylthioethyl groups are introduced via nucleophilic substitution or thiol-ene reactions under inert atmospheres.

- Amidation : Propanamide linkage is achieved using coupling agents like EDC/HOBt or CDI (N,N′-carbonyldiimidazole) in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization are critical for isolating pure products .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- 1H/13C NMR : Confirm proton environments (e.g., quinazolinone aromatic protons at δ 7.5–8.5 ppm, benzylthioethyl signals at δ 3.5–4.5 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazolinone and amide groups) .

- HPLC/MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro screening : Anticonvulsant activity via GABA receptor binding assays (using [³H]muscimol displacement) , or antiproliferative assays (MTT/PI staining on cancer cell lines) .

- Dose-response curves : Determine IC₅₀/EC₅₀ values using serial dilutions (1 nM–100 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substitution analysis : Compare analogs with modified nitrobenzyl (e.g., 3-CN, 3-F) or benzylthioethyl groups (e.g., alkylthio vs. arylthio). For example:

| Substituent | Biological Activity (IC₅₀) | Notes |

|---|---|---|

| 3-NO₂-benzyl | 12 μM (GABA binding) | High electron-withdrawing effect |

| 4-F-benzyl | 28 μM | Reduced potency due to steric hindrance |

- Rational design : Use molecular docking (AutoDock Vina) to predict interactions with targets like GABAₐ receptors .

Q. How can conflicting data on metabolic stability be resolved?

- Contradiction : High in vitro activity but poor in vivo efficacy may arise from rapid hepatic clearance.

- Methodological resolution :

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify metabolites via LC-MS/MS .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. What computational approaches predict off-target interactions or toxicity?

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the quinazolinone core) using Schrödinger Suite .

- Toxicity prediction : Use ADMET software (e.g., SwissADME) to assess hERG inhibition risk or hepatotoxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.